molecular formula C11H9N5 B1677961 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5334-30-5

1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1677961
CAS RN: 5334-30-5
M. Wt: 211.22 g/mol
InChI Key: KKDPIZPUTYIBFX-UHFFFAOYSA-N
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Description

“1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemiluminescent compound with antifilarial properties and an affinity for the adenosine receptor . It has a CAS Number of 5334-30-5 and a molecular weight of 211.23 .


Synthesis Analysis

A new series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates . The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation .


Molecular Structure Analysis

The molecular structure of “1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine” can be represented by the formula C5H5N5 . The IUPAC Standard InChI is InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H, (H3,6,7,8,9,10) .


Chemical Reactions Analysis

The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation . This method provided the desired products with moderate to good yields .


Physical And Chemical Properties Analysis

“1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine” has a molecular weight of 211.23 . It has a boiling point of 214-217 . The compound is stored at ambient temperature .

Scientific Research Applications

Molecular Structure and IR Frequencies

1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its molecular structure and infrared (IR) frequencies. Investigations using Hartree Fock and density functional theory methods have provided insights into its optimized geometrical parameters, molecular electrostatic potentials, and HOMO–LUMO gaps. This compound exhibits a small HOMO–LUMO energy gap, indicating high chemical reactivity and internal charge transfer (Shukla, Yadava, & Roychoudhury, 2015).

Synthesis and Antibacterial Activity

The compound has been synthesized in various forms, with studies exploring its reactivity towards other chemical agents. Additionally, some synthesized derivatives of this compound have shown significant antibacterial activity, highlighting its potential in antimicrobial applications (Rahmouni et al., 2014).

Promising Biological Activity

New hybrid compounds incorporating 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine have been synthesized, with one such compound showing promising biological activity. This highlights its potential in the development of new therapeutic agents (Noh, Kim, & Song, 2020).

Anticancer Activity

Derivatives of this compound have been tested for their antitumor activity, with some showing inhibitory effects on human breast adenocarcinoma cell lines. This suggests its utility in cancer research and potential for developing new cancer therapies (Abdellatif et al., 2014).

Synthesis for Cytotoxic Inhibition

Various derivatives have been synthesized and evaluated for their cytotoxic effect using cervical adenocarcinoma cell lines. The versatility in synthesis and the observed cytotoxic effects suggest potential pharmaceutical applications (Rahmouni et al., 2014).

Anti-Cancer and CDK9 Inhibition

Studies on derivatives also include their anti-proliferative activities in cancer cell lines, with some compounds exhibiting potent CDK9 inhibitory activities. This underlines the compound's relevance in cancer treatment research (Lukasik et al., 2012).

Antibacterial Agent Research

Further research into the synthesis and structure-activity relationship analysis of 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines indicates potential as antibacterial agents. Computational studies have been used to understand the relationship between the molecule's properties and its inhibitory effects on bacteria (Beyzaei et al., 2017).

Inhibition of Acetylcholinesterase and Carbonic Anhydrase

Some synthesized derivatives of pyrazolo[3,4-d]pyrimidine have been tested for their ability to inhibit acetylcholinesterase and carbonic anhydrase, showing significant potency. This suggests applications inneurological and metabolic disorder treatments (Aydin, Anil, & Demir, 2021).

Anti-Mycobacterial Activity

Research into pyrazolo[1,5-a]pyrimidines, a related class, reveals their potential as inhibitors of mycobacterial ATP synthase, which is crucial for treating Mycobacterium tuberculosis. This indicates the broader potential of pyrazolo pyrimidines in addressing infectious diseases (Sutherland et al., 2022).

Catalytic Synthesis for Medicinal Chemistry

Catalytic methods have been developed for synthesizing derivatives of 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine, facilitating the creation of compounds for pharmaceutical research. These methods emphasize the compound's versatility and efficiency in synthesis (Heravi, Motamedi, Bamoharram, & Seify, 2007).

Src Inhibition in Cancer Research

Studies on 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have identified compounds with high inhibitory potency against Src kinase, a target in triple-negative breast cancer treatment. This further highlights the compound's relevance in oncology (Zhang et al., 2015).

Cycloaddition Reactions in Pharmaceutical Development

Research into the cycloaddition reactions of N-substituted derivatives has led to novel isoxazolines and isoxazoles. This demonstrates the compound's utility in creating diverse chemical structures for potential pharmaceutical applications (Rahmouni et al., 2014).

Nanocatalyst in Synthesis

The use of acidic cesium salt of Preyssler nanoparticles as a green and recyclable nanocatalyst for the synthesis of 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine derivatives showcases innovative approaches in green chemistry and nanotechnology (Bamoharram et al., 2014).

Future Directions

Future research could focus on the synthesis of new heterocyclic derivatives containing the pyrazolo[3,4-d]pyrimidine linkage . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity . This suggests that these compounds could be further optimized as potential anticancer agents .

properties

IUPAC Name

1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-10-9-6-15-16(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDPIZPUTYIBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274448
Record name 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Water or Solvent Wet Solid, Liquid
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Product Name

1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

5334-30-5, 1345-16-0
Record name 5334-30-5
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Record name 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
R Kulkarni, K Kompalli, N Gaddam… - … Chemistry & High …, 2021 - ingentaconnect.com
Aims and Objective: Copious proinflammatory cytokines including TNF-α and IL-1β are involved in progression of inflammation in human body. Inhibition of signaling mediated by …
Number of citations: 8 www.ingentaconnect.com
A Agrebi, F Allouche, H Fetoui… - Mediterranean …, 2014 - medjchem-v3.azurewebsites.net
Several new pyrazolopyrimidine compounds were achieved from aminocyanopyarazole 1. The starting material 1 was initially coupled with orthoester at refluxed with various primary …
Number of citations: 11 medjchem-v3.azurewebsites.net
H Beyzaei, M Moghaddam-Manesh, R Aryan… - Chemical Papers, 2017 - Springer
Pyrazolo[3,4-d]pyrimidines are one of the most important classes of fused heterocyclic compounds which exhibit a broad range of biological and medicinal properties. They are known …
Number of citations: 27 link.springer.com
MM Kandeel, LW Mohamed, MK Abd El Hamid… - Scientia …, 2012 - mdpi.com
A new series of pyrazolo [3, 4-d] pyrimidines has been synthesized. The new compounds were tested for their antitumor activity on 60 different cell lines, and some of the compounds …
Number of citations: 34 www.mdpi.com
AM El-Morsy, MS El-Sayed, HS Abulkhair - Open Journal of Medicinal …, 2017 - scirp.org
A new series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives was synthesized. The structures of the new derivatives were confirmed by the spectral data and …
Number of citations: 17 www.scirp.org
M Devarakonda, R Doonaboina, S Vanga… - Medicinal Chemistry …, 2013 - Springer
Abstract Treatment of 6-alkyl-1-phenyl-4-chloro-(1H)-pyrazolo[3,4-d]pyrimidines, with different amines afforded a series of compounds whose identity and purity were confirmed by …
Number of citations: 30 link.springer.com
A Rahmouni, A Romdhane, AB Said… - Turkish Journal of …, 2014 - journals.tubitak.gov.tr
3-Substituted-1-phenyl-1H-pyrazolo [3, 4-d] pyrimidin-4-amines 2a--c were synthesized by treating 5-aminopyrazole-4-carbonitriles 1a--c with formamide. The reactivity of compounds …
Number of citations: 17 journals.tubitak.gov.tr
YAMM Elshaier, MA Shaaban, MK Abd El Hamid… - Bioorganic & Medicinal …, 2017 - Elsevier
A new series of pyrazolo[3,4-d]pyrimidines tethered with nitric oxide (NO) producing functionality was designed and synthesized. Sulforhodamine B (SRB) protein assay revealed that …
Number of citations: 32 www.sciencedirect.com
A Al-Azmi - Current Organic Chemistry, 2020 - ingentaconnect.com
Pyrazolo[3,4-d]pyrimidine-4-amine was prepared at room temperature in a catalyst- free medium with moderate yield and characterized by spectroscopic and X-ray diffraction techniques…
Number of citations: 5 www.ingentaconnect.com
AH Abdelazeem, SA Abdelatef, MT El-Saadi… - European Journal of …, 2014 - Elsevier
A novel set of 4-substituted-1-phenyl-pyrazolo[3,4-d]pyrimidine and 5-substituted-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and evaluated as potential anti-…
Number of citations: 74 www.sciencedirect.com

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